molecular formula C14H14ClNO3 B5233147 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone

2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone

Cat. No. B5233147
M. Wt: 279.72 g/mol
InChI Key: WLKVVMWJLFYLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone, also known as CPH86, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antioxidant properties. In

Scientific Research Applications

2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is its antitumor activity. Several studies have shown that 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone can inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells. 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has also been studied for its antiviral activity. It has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus. 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The exact mechanism of action of 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway, a series of enzymatic reactions that lead to programmed cell death. 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has also been shown to inhibit the production of reactive oxygen species, which are molecules that can damage cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of several types of cancer cells at low concentrations. 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone is also relatively easy to synthesize and purify, which makes it a good candidate for further research.
However, there are also some limitations associated with the use of 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone in lab experiments. One of the main limitations is its potential toxicity. 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone has been shown to be toxic to normal cells at high concentrations, which may limit its use in vivo. Another limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone. One of the main directions is to further explore its antitumor activity and its potential as a cancer therapy. Researchers may also investigate its antiviral activity and its potential as a treatment for viral infections.
Another direction is to explore the mechanism of action of 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone and its interactions with other cellular components. This may help to identify new targets for cancer therapy and other diseases.
Finally, researchers may also investigate the structure-activity relationship of 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone and its derivatives. This may help to identify new compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone is a synthetic compound that has shown promising results in scientific research. It has been shown to possess potent antitumor and antiviral activity, as well as antioxidant properties. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone involves the reaction of 2-chloro-3-nitro-1,4-naphthoquinone with 1,3-dihydroxyacetone monobutyl ether in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the final product.

properties

IUPAC Name

2-chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-2-8(7-17)16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,8,16-17H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKVVMWJLFYLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione

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